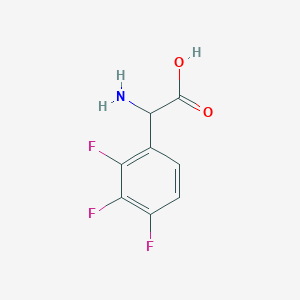

2-amino-2-(2,3,4-trifluorophenyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

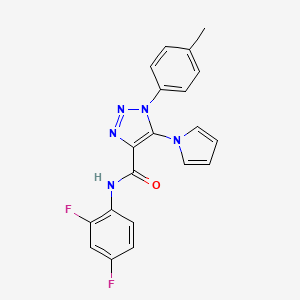

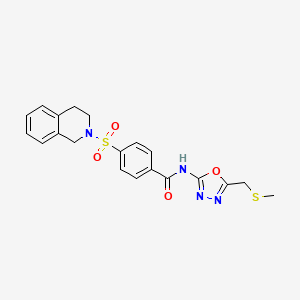

2-amino-2-(2,3,4-trifluorophenyl)acetic Acid is a fluorophenylacetic acid . It is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .

Synthesis Analysis

The synthesis of 2-amino-2-(2,3,4-trifluorophenyl)acetic Acid involves several steps. For example, 2,4,5-trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor .Molecular Structure Analysis

The molecular formula of 2-amino-2-(2,3,4-trifluorophenyl)acetic Acid is C8H6F3NO2 . Its molecular weight is 205.13 .Chemical Reactions Analysis

2,4,5-Trifluorophenylacetic acid is a precursor for the synthesis of sitagliptin through a four-step reaction with an overall yield of 65% . Sitagliptin is an anti-diabetic medication for the treatment of type-2 diabetes .Physical And Chemical Properties Analysis

The boiling point of 2-amino-2-(2,3,4-trifluorophenyl)acetic Acid is predicted to be 280.8±40.0 °C . Its density is predicted to be 1.531±0.06 g/cm3 . The pKa value is predicted to be 1.50±0.10 .Wissenschaftliche Forschungsanwendungen

However, understanding the research applications of closely related compounds can provide insight into potential research directions and applications for 2-amino-2-(2,3,4-trifluorophenyl)acetic acid. For instance, studies on compounds like nitisinone, which shares a structural similarity due to the presence of a trifluoromethyl group, highlight the importance of understanding stability, degradation pathways, and potential environmental and biological impacts (Barchańska et al., 2019)[https://consensus.app/papers/lcmsms-study-degradation-processes-nitisinone-barchańska/1bb44ab3ae215d74b808dfc4820100e7/?utm_source=chatgpt].

Moreover, the exploration of amino acids and their derivatives in various fields, such as pharmaceuticals, agriculture, and environmental science, underscores the versatile potential of compounds like 2-amino-2-(2,3,4-trifluorophenyl)acetic acid. For example, the application of amino-1,2,4-triazoles in fine organic synthesis demonstrates the broad utility of amino acids and their derivatives in producing pharmaceuticals, pesticides, and other industrial chemicals (Nazarov et al., 2021)[https://consensus.app/papers/amino124triazoles-material-fine-synthesis-industry-vn/e262ece230ba5341baf7a88263670790/?utm_source=chatgpt].

Additionally, the role of aromatic amino acids and their microbial metabolites in conditions such as non-alcoholic fatty liver disease (NAFLD) highlights the significance of studying the biological activities and metabolic pathways of amino acids and their derivatives (Shcherbakova et al., 2020)[https://consensus.app/papers/role-metabolites-derived-amino-acids-fatty-disease-shcherbakova/3f94060f3e5d56d1ad708408d9a28023/?utm_source=chatgpt].

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

2,4,5-Trifluorophenylacetic acid is a valuable intermediate for preparing various pharmacologically active compounds . It is used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme , which suggests potential applications in the development of new drugs for the treatment of type II diabetes .

Eigenschaften

IUPAC Name |

2-amino-2-(2,3,4-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRPRLBVWKKJLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,3,4-trifluorophenyl)acetic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)

![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)

![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)